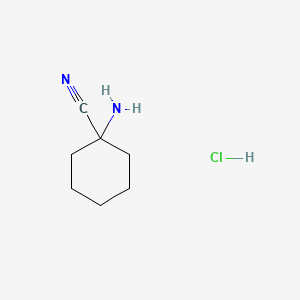1-Aminocyclohexanecarbonitrile hydrochloride
CAS No.: 50846-38-3
Cat. No.: VC2315222
Molecular Formula: C7H13ClN2
Molecular Weight: 160.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50846-38-3 |
|---|---|
| Molecular Formula | C7H13ClN2 |
| Molecular Weight | 160.64 g/mol |
| IUPAC Name | 1-aminocyclohexane-1-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-5,9H2;1H |
| Standard InChI Key | UZDHDPDJHBPQTQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C#N)N.Cl |
| Canonical SMILES | C1CCC(CC1)(C#N)N.Cl |
Introduction
Chemical Structure and Basic Properties
1-Aminocyclohexanecarbonitrile hydrochloride is the hydrochloride salt of 1-aminocyclohexanecarbonitrile, with the chemical formula C₇H₁₃ClN₂. The parent compound features a nitrile group (-C≡N) and an amino group (-NH₂) both attached to the same carbon atom (position 1) of a cyclohexane ring. In the hydrochloride form, the amino group is protonated, forming an ammonium salt with chloride as the counterion.
Basic Identifiers
The following table summarizes the key identifiers for 1-aminocyclohexanecarbonitrile hydrochloride:
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.64452 g/mol |
| CAS Registry Number | 50846-38-3 |
| EINECS | 256-797-2 |
| Molecular Formula of Free Base | C₇H₁₂N₂ |
| CAS Number of Free Base | 5496-10-6 |
Common Synonyms
The compound is known by several names in scientific literature and commercial catalogs:
-
1-Amino-1-cyanocyclohexane hydrochloride
-
1-Cyanocyclohexylamine hydrochloride
-
1-Aminocyclohexane-1-carbonitrile hydrochloride
-
Cyclohexanecarbonitrile, 1-amino-, hydrochloride
Physical and Chemical Properties
Physical Properties
1-Aminocyclohexanecarbonitrile hydrochloride typically appears as a crystalline solid. While specific data for the hydrochloride salt is limited in the provided search results, we can infer some properties from its free base form and similar compounds.
Chemical Properties
The chemical properties of 1-aminocyclohexanecarbonitrile hydrochloride are largely determined by its functional groups:
The compound's reactivity is characterized by:
-
The amino group (-NH₂), which contributes to its basicity and allows participation in various reactions including nucleophilic substitutions and condensation reactions .
-
The nitrile group (-C≡N), which can form stable complexes with metals and participate in reactions leading to carboxylic acids or amides after hydrolysis .
Synthesis and Preparation Methods
Several synthetic routes have been reported for the preparation of 1-aminocyclohexanecarbonitrile and its hydrochloride salt. The most common approaches involve:
From Cyclohexanone via the Bucherer-Bergs Reaction
One common synthetic pathway involves the Bucherer-Bergs reaction, which produces 5- or 5,5-substituted hydantoins via a multi-component reaction involving carbonyl groups, potassium cyanide, and ammonium carbonate .
The reaction proceeds through the following steps:
-
Formation of an imine from cyclohexanone and ammonia
-
Hydrocyanation to form the α-aminonitrile
-
Reaction with CO₂ to give an intermediate α-carboxyaminonitrile
-
Subsequent reactions leading to the formation of the target compound
Applications and Research Significance
Pharmaceutical Applications
1-Aminocyclohexanecarbonitrile hydrochloride has demonstrated potential in several pharmaceutical areas:
-
Antibiotics and Antiviral Research: The compound has been categorized under "Antibiotic and Antivirus" applications, suggesting potential utility in these therapeutic areas .
-
Pharmaceutical Intermediate: It serves as a valuable building block in the synthesis of more complex bioactive molecules .
Chemical Research Applications
The compound's unique structure makes it valuable for various chemical research applications:
-
Organic Synthesis: Used as an intermediate in the preparation of various organic compounds, particularly those containing amino and nitrile functionalities .
-
Hydantoin Synthesis: It can be utilized in the synthesis of hydantoins, which are important heterocyclic compounds with various biological activities .
-
Fluorescent Probe Development: Categorized under "Fluorescent Probe / Staining," suggesting applications in the development of imaging or analytical techniques .
Related Compounds and Structural Isomers
Several related compounds and structural isomers of 1-aminocyclohexanecarbonitrile hydrochloride have been reported in the literature:
Positional Isomers
Different positional isomers exist where the amino and cyano groups occupy different positions on the cyclohexane ring:
-
(1R,3R)-3-aminocyclohexane-1-carbonitrile hydrochloride (CAS: 153566-98-4): Here, the amino group is at position 3 and the nitrile at position 1 .
-
rel-(1r,4r)-4-Aminocyclohexane-1-carbonitrile hydrochloride (CAS: 873537-33-8): In this trans isomer, the amino group is at position 4 and the nitrile at position 1 .
Structurally Similar Compounds
Other compounds with structural similarity include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume